Vinyltrimethoxysilane

Catalog No.
S546801
CAS No.
2768-02-7
M.F
C5H12O3Si
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltrimethoxysilane

CAS Number

2768-02-7

Product Name

Vinyltrimethoxysilane

IUPAC Name

ethenyl(trimethoxy)silane

Molecular Formula

C5H12O3Si

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3

InChI Key

NKSJNEHGWDZZQF-UHFFFAOYSA-N

SMILES

CO[Si](C=C)(OC)OC

Solubility

Soluble in DMSO

Synonyms

trimethoxyvinylsilane, vinyltrimethoxysilane

Canonical SMILES

CO[Si](C=C)(OC)OC

Description

The exact mass of the compound Vinyltrimethoxysilane is 148.0556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surface Modification

VTMS acts as a coupling agent, forming a bridge between organic and inorganic materials. This ability makes it valuable in surface modification research ScienceDirect: Bonding, films and composites of vinyltrimethoxysilane functionalised silica nanoparticles: . Researchers use VTMS to modify surfaces of materials like glass, ceramics, and metal oxides to enhance properties like adhesion, hydrophobicity (water repellency), and corrosion resistance.

Silica-Based Materials Synthesis

VTMS is a precursor molecule for the synthesis of silica-based materials, which are crucial in various research areas. By controlling the hydrolysis and condensation reactions of VTMS, researchers can create materials with tailored structures and properties for applications in catalysis, drug delivery, and photonics National Center for Biotechnology Information: Silica Nanoparticles - Preparation, Characterization and Applications in Drug Delivery: ).

Polymer Science Research

VTMS is used as a grafting agent or a comonomer in polymer science research. Grafting refers to attaching VTMS molecules to existing polymer chains, introducing new functionalities like silane groups. As a comonomer, VTMS can be incorporated into the polymer backbone during polymerization, leading to novel materials with specific properties for applications in areas like biomaterials and electronic devices Wiley Online Library: Vinyltrimethoxysilane-modified Poly(ethylene glycol) for Enhanced Biocompatibility of Poly(lactic-co-glycolic Acid) Nanoparticles: .

Vinyltrimethoxysilane is an organosilicon compound with the molecular formula C5_5H12_{12}O3_3Si. It appears as a colorless, transparent liquid with a characteristic ester-like odor. This compound has a boiling point of approximately 123 °C, a flash point of 25 °C, and a density of about 0.89 g/mL at 25 °C. Vinyltrimethoxysilane is soluble in organic solvents such as ethanol, benzene, and toluene but is insoluble in water. In the presence of moisture, it hydrolyzes to form silanol groups, making it useful in various chemical applications .

  • VTMS is flammable with a flash point of 27 °C [].
  • It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Proper personal protective equipment (PPE) should be worn when handling VTMS, including gloves, safety glasses, and a fume hood [].

  • Hydrolysis: Upon exposure to moisture, vinyltrimethoxysilane hydrolyzes to form silanol groups, which can further condense to create siloxane bonds (-Si-O-Si-) that are crucial for crosslinking applications .
  • Friedel-Crafts Alkylation: This compound can undergo Friedel-Crafts reactions with aromatic compounds like styrene, leading to the formation of alkylated products. The reaction is characterized by an endothermic energy change and involves the creation of new carbon-carbon bonds .
  • Cross-Coupling Reactions: Vinyltrimethoxysilane is used as a cross-coupling agent in organic synthesis, allowing for the formation of carbon-carbon bonds between various organic substrates .

Vinyltrimethoxysilane can be synthesized through several methods:

  • Addition Reaction: Trichlorosilane can be reacted with acetylene in the presence of catalysts such as peroxides or tertiary amines to produce vinyltrimethoxysilane .
  • Alcoholysis: This method involves the reaction of vinyl trichlorosilane with methanol, resulting in the formation of vinyltrimethoxysilane through the displacement of chlorine atoms by methoxy groups .
  • Alkoxylation: Vinyltrimethoxysilane can also be produced via alkoxylation of chlorosilanes without requiring a catalyst, although effective removal of hydrogen chloride byproducts is necessary for this process .

Vinyltrimethoxysilane has diverse applications across various industries:

  • Coupling Agent: It acts as a coupling agent for polymers such as polyethylene and polypropylene, enhancing adhesion between inorganic fillers and organic matrices.
  • Cross-Linking Agent: Used in the production of cross-linked polyethylene (PEX), it facilitates moisture-curable polymer systems utilized in electrical insulation and plumbing applications .
  • Adhesion Promoter: It improves bonding between glass fibers and resins in composite materials, significantly enhancing mechanical properties .
  • Silica-Based

Vinyltrimethoxysilane shares similarities with other organosilicon compounds, particularly those containing vinyl or alkoxy groups. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesUnique Aspects
VinyltriethoxysilaneC6_6H14_{14}O3_3SiBifunctional; used as cross-linking agentEthoxy groups instead of methoxy
VinyltrichlorosilaneC5_5H7_7Cl3_3SiReactive chlorosilane; used in various synthesesContains chlorine; more reactive than vinyltrimethoxysilane
TrimethoxyvinylsilaneC5_5H12_{12}O3_3SiSimilar structure; used in polymer applicationsSlight structural variations affecting reactivity

Vinyltrimethoxysilane's unique combination of reactivity and functionality makes it particularly valuable in applications requiring effective bonding between organic and inorganic materials while facilitating crosslinking processes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; OtherSolid; WetSolid

Exact Mass

148.0556

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ZIU135UES

GHS Hazard Statements

Aggregated GHS information provided by 1230 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 1230 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1147 of 1230 companies with hazard statement code(s):;
H226 (56.15%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (17.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (38.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (54.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2768-02-7

Wikipedia

Vinyltrimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Plastics product manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Silane, ethenyltrimethoxy-: ACTIVE

Dates

Modify: 2023-08-15
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